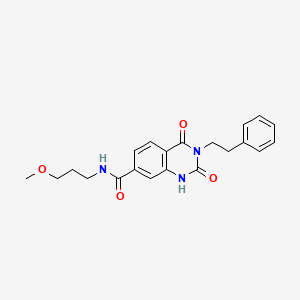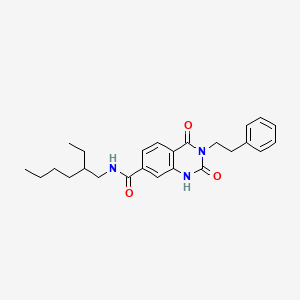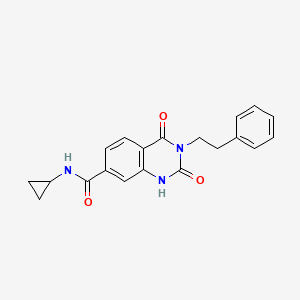![molecular formula C24H28N4O3 B6514310 2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892281-16-2](/img/structure/B6514310.png)
2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a type of amide derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid . It has been synthesized and evaluated as a potential anticonvulsant agent .
Synthesis Analysis
The synthesis of this compound involves the amidation reaction of the given carboxylic acid with appropriate secondary amines in the presence of carbonyldiimidazole (CDI) as a coupling reagent .科学的研究の応用
Organic Synthesis: Catalytic Protodeboronation
The compound exhibits potential in organic synthesis due to its role in catalytic protodeboronation. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored . Specifically, AKOS001752471 can be utilized as a radical-based catalyst for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This transformation enables the formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown process. Researchers have successfully applied this method to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility .
Synthetic Equivalents: 2,4-Dioxo-3-oxabicyclo-[3.2.0]-hept-6-ene
AKOS001752471 can serve as a synthetic equivalent of acetylene and cyclobutadiene. Specifically, it acts as a precursor for 2,4-dioxo-3-oxabicyclo-[3.2.0]-hept-6-ene, which finds applications in various chemical transformations. Researchers have explored its use in synthetic strategies, leveraging its unique reactivity patterns .
Fluorescent Donor–Acceptor Properties: 4DPAIPN
Although not directly related to AKOS001752471, it’s worth noting that 1,3-dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN) shares similar structural features. 4DPAIPN, with diphenylamino as an electron donor and dicyanobenzene as an electron acceptor, serves as a typical donor–acceptor fluorophore. Its unique properties make it relevant in photocatalytic transformations and other applications .
作用機序
将来の方向性
特性
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-(3-pyrrolidin-1-ylpropyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c29-22(25-12-6-15-27-13-4-5-14-27)19-9-10-20-21(17-19)26-24(31)28(23(20)30)16-11-18-7-2-1-3-8-18/h1-3,7-10,17H,4-6,11-16H2,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNDWKCHSMMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-3-phenethyl-N-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514230.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514244.png)



![N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514272.png)


![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514284.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514289.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514302.png)

